molecular formula C5H8O2 B024818 Vinyl propionate CAS No. 25035-84-1

Vinyl propionate

Cat. No.: B024818
CAS No.: 25035-84-1
M. Wt: 100.12 g/mol
InChI Key: UIWXSTHGICQLQT-UHFFFAOYSA-N
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Description

Vinyl propionate (CAS 105-38-4, EINECS 203-293-5) is an organic ester with the molecular formula C₅H₈O₂ and a molar mass of 100.12 g/mol . It is synthesized via the vinylation of acetylene with propionic acid, yielding a colorless liquid with a boiling point of 95°C and a density of 0.92 kg/L at 20°C . The compound is insoluble in water and is typically stabilized with methyl ether hydroquinone (MEHQ) to prevent premature polymerization .

This compound serves as a monomer in the production of poly(this compound), a polymer used in coatings, adhesives, and emulsion polymers . It also acts as an acyl donor in enzymatic transesterification reactions, such as lipase-catalyzed kinetic resolution of racemic mixtures .

Chemical Reactions Analysis

Types of Reactions: 17alpha-Hydroxypregnenolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Synthesis

Vinyl propionate serves as a crucial monomer in the synthesis of various polymers and copolymers. Its ability to polymerize with other vinyl compounds, such as vinyl chloride and alkyl acrylates, allows for the creation of materials with tailored properties.

Table 1: Polymer Applications of this compound

Polymer TypeApplication AreaProperties Enhanced
Poly(this compound)Adhesives, coatingsImproved adhesion, flexibility
Copolymers with vinyl chlorideConstruction materialsWeather resistance, durability
Copolymers with acrylatesPaints, inksGloss retention, chemical resistance

Case Study: A study on the synthesis of poly(this compound) from poly(vinyl alcohol) demonstrated its potential in non-aqueous media, utilizing ethyl nitrate and dimethyl sulfoxide as catalysts. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Biomedical Research

This compound is being explored for its potential in biomedical applications, particularly in drug delivery systems. Its ability to form biocompatible polymers opens avenues for creating controlled release formulations.

Table 2: Biomedical Applications of this compound

ApplicationDescriptionBenefits
Drug delivery systemsBiodegradable polymer matricesControlled release of therapeutics
Oligosaccharide estersSurfactants and hydrogelsEnhanced solubility and stability

Case Study: Research involving oligosaccharide esters derived from this compound highlighted their utility as surfactants in drug formulations, improving drug solubility and bioavailability.

Adhesives and Coatings

The adhesive and coatings industry benefits significantly from the properties of this compound. Its use in formulations enhances adhesion strength and durability.

Table 3: Adhesives and Coatings Applications

Product TypeApplication AreaKey Features
Water-based adhesivesWood bondingLow VOC emissions
CoatingsAutomotive finishesScratch resistance

Case Study: A formulation study on water-based adhesives incorporating this compound showed a marked improvement in adhesion to wood substrates compared to traditional formulations. The low VOC content also aligns with environmental regulations, making it a preferred choice in eco-friendly applications .

Sustainable Production Methods

Recent advancements have focused on producing this compound from renewable resources, reducing reliance on fossil fuels. This shift not only enhances sustainability but also aligns with global efforts to minimize environmental impact.

Table 4: Sustainable Production Techniques

TechniqueDescriptionAdvantages
Fermentation-based synthesisUsing plant materialsReduced carbon footprint
Bio-catalysisEnzymatic processesHigher efficiency, lower energy use

Case Study: A patent described a process for synthesizing this compound from renewable starting materials through fermentation processes. This method significantly decreases the environmental impact associated with traditional petrochemical routes while maintaining high product quality suitable for various applications .

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares vinyl propionate with structurally similar vinyl esters:

Property This compound Vinyl Acetate Vinyl Butyrate Vinyl Laurate
CAS Number 105-38-4 108-05-4 123-20-6 2146-69-0
Molecular Formula C₅H₈O₂ C₄H₆O₂ C₆H₁₀O₂ C₁₄H₂₆O₂
Molar Mass (g/mol) 100.12 86.09 114.14 226.36
Boiling Point (°C) 95 72–73 115–117 272–274
Density (kg/L, 20°C) 0.92 0.93 0.90 0.87 (at 25°C)
Water Solubility Insoluble Slightly soluble Insoluble Insoluble
Primary Applications Polymers, enzymatic reactions Adhesives, paints Plasticizers, resins Lubricants, coatings
References

Key Observations :

  • Boiling Point : this compound’s higher boiling point compared to vinyl acetate (95°C vs. 72°C) is attributed to its longer alkyl chain, which increases van der Waals interactions .
  • Reactivity : this compound’s reactivity in transesterification reactions (e.g., lipase-catalyzed kinetic resolution) distinguishes it from vinyl acetate, which is less effective in such processes .
  • Polymer Applications : While vinyl acetate dominates in adhesives and paints, this compound is favored in specialized copolymers for coatings requiring enhanced flexibility or hydrophobicity .

Reactivity and Stability

  • Hydrolysis : this compound hydrolyzes under acidic or alkaline conditions, yielding propionic acid and vinyl alcohol. Its hydrolysis rate is slower than that of vinyl acetate due to steric hindrance from the propionyl group .
  • Polymerization: this compound readily copolymerizes with monomers like ethylene, styrene, and acrylates to form polymers with tailored glass transition temperatures (Tg) and mechanical properties .

Research Findings and Industrial Relevance

Polymer Science Advancements

This compound’s incorporation into copolymers improves resistance to environmental stressors (e.g., humidity, UV radiation) compared to vinyl acetate-based polymers. For example, BASF SE patents highlight its use in low-blister paper coatings, where it reduces bubble formation and enhances adhesion .

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for vinyl propionate, and how do reaction conditions influence yield and purity?

  • Methodological Approach : Utilize factorial design experiments to systematically vary parameters (temperature, catalyst concentration, molar ratios) and analyze outcomes via ANOVA . Employ gas chromatography (GC) for purity assessment and kinetic studies to identify rate-limiting steps . Document all variables (e.g., solvent choice, agitation speed) to ensure reproducibility .
  • Key Considerations : Cross-validate results with FTIR and NMR to confirm esterification completion and monitor side reactions (e.g., oligomerization) .

Q. How can researchers characterize this compound’s physicochemical properties (e.g., vapor pressure, solubility) with minimal experimental error?

  • Methodological Approach : Use standardized ASTM methods for vapor pressure determination (e.g., isoteniscope) and cloud-point titration for solubility in polar/non-polar solvents . Triplicate measurements with controlled humidity/temperature conditions reduce variability .
  • Data Validation : Compare experimental results with computational predictions (e.g., COSMO-RS models) to identify discrepancies and refine hypotheses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Approach : Implement OSHA-compliant PPE (nitrile gloves, fume hoods) and monitor airborne concentrations via real-time PID detectors . Design waste-neutralization protocols using basic aqueous solutions (pH >10) to hydrolyze residual monomer .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., acid-catalyzed vs. enzymatic esterification) affect this compound’s stereochemical outcomes?

  • Methodological Approach : Conduct isotopic labeling (e.g., deuterated propionic acid) with LC-MS analysis to trace reaction pathways . Compare enzymatic (lipase-catalyzed) and acid-catalyzed routes using Arrhenius plots to elucidate activation energy differences .
  • Contradiction Resolution : Reconcile divergent literature reports by isolating intermediates (e.g., via flash chromatography) and characterizing them via X-ray crystallography .

Q. What experimental design strategies mitigate data contradictions in this compound polymerization studies?

  • Methodological Approach : Employ a split-plot design to test initiator types (e.g., peroxides vs. azo-compounds) and monomer concentrations simultaneously . Use GPC-MALS (multi-angle light scattering) to resolve discrepancies in molecular weight distributions .
  • Data Integrity : Archive raw datasets (e.g., NMR spectra, kinetic curves) in FAIR-compliant repositories for independent verification .

Q. How can researchers optimize this compound’s role in copolymer systems while minimizing phase separation?

  • Methodological Approach : Apply Hansen solubility parameters (HSP) to predict miscibility with comonomers (e.g., vinyl acetate) . Use TEM and SAXS to correlate nanoscale morphology with mechanical properties .
  • Statistical Modeling : Fit phase diagrams using Flory-Huggins theory and validate with DSC (glass transition analysis) .

Q. Methodological Frameworks for Data Collection & Analysis

Q. What validated questionnaires or surveys are suitable for collecting data on this compound’s environmental impact in academic studies?

  • Design Principles : Structure Likert-scale questions to assess biodegradation rates (e.g., OECD 301F) and ecotoxicity (e.g., Daphnia magna assays) . Pilot-test with a focus group to eliminate ambiguous terminology .

Q. How should researchers address conflicting spectral data (e.g., FTIR vs. Raman) in this compound characterization?

  • Resolution Strategy : Perform peak deconvolution and compare with reference spectra from peer-reviewed databases (e.g., NIST Chemistry WebBook) . Replicate experiments under inert atmospheres to rule out oxidation artifacts .

Q. Experimental Design & Reporting Standards

Q. What factorial design approaches are most effective for studying this compound’s reactivity under varying atmospheric conditions?

  • Recommendation : Use a 2³ factorial design (temperature, pressure, O₂ concentration) with response surface methodology (RSM) to model oxidation pathways . Report confidence intervals for each factor’s contribution to reaction yield .

Q. How can interdisciplinary methods (e.g., computational chemistry + experimental kinetics) enhance this compound research rigor?

  • Integration Framework : Combine DFT calculations (e.g., transition state analysis) with stopped-flow IR to validate theoretical mechanisms . Publish raw computational inputs/outputs alongside experimental datasets for transparency .

Q. Tables: Key Experimental Parameters

Variable Optimal Range Analytical Tool Reference
Esterification Temperature60–80°CGC-FID
Catalyst (H₂SO₄) Concentration0.5–1.5 wt%Titration (NaOH)
Solubility in Water0.2–0.5 g/L (25°C)Cloud-Point Titration

Properties

IUPAC Name

ethenyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWXSTHGICQLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25035-84-1
Record name Poly(vinyl propionate)
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DSSTOX Substance ID

DTXSID9051537
Record name Vinyl propionate
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Molecular Weight

100.12 g/mol
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CAS No.

105-38-4, 25035-84-1
Record name Vinyl propionate
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Record name Vinyl propanoate
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Record name Propanoic acid, ethenyl ester, homopolymer
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Record name VINYL PROPANOATE
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